molecular formula C16H14ClNO3S B5845453 3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID

Cat. No.: B5845453
M. Wt: 335.8 g/mol
InChI Key: XVYSIDQXEWKIKP-UHFFFAOYSA-N
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Description

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID is an organic compound that features a benzoic acid core with a 4-chlorophenylmethylsulfanyl and acetamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID typically involves multiple steps:

    Formation of the 4-chlorophenylmethylsulfanyl intermediate: This can be achieved by reacting 4-chlorobenzyl chloride with sodium sulfide in an appropriate solvent.

    Acetamidation: The intermediate is then reacted with acetic anhydride to introduce the acetamido group.

    Benzoic Acid Derivative Formation: The final step involves coupling the acetamido intermediate with a benzoic acid derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved could include inhibition of key metabolic enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoic Acid: Shares the benzoic acid core but lacks the sulfanyl and acetamido substituents.

    4-Chlorophenylacetic Acid: Contains the chlorophenyl group but differs in the position and type of substituents.

    Sulfanilamide: Contains the sulfanyl group but differs in the overall structure.

Uniqueness

3-(2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-[[2-[(4-chlorophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3S/c17-13-6-4-11(5-7-13)9-22-10-15(19)18-14-3-1-2-12(8-14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYSIDQXEWKIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSCC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201497
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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